4-Tert-butylazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

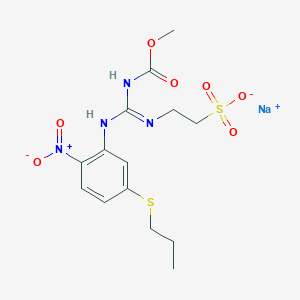

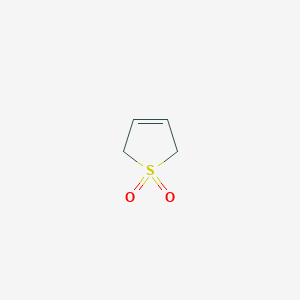

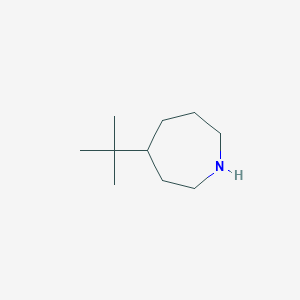

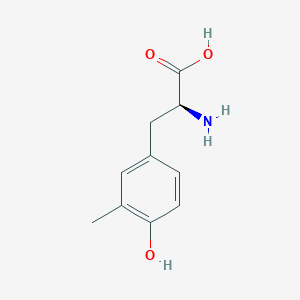

4-Tert-butylazepane is a chemical compound with the molecular formula C10H21N . It contains a total of 32 bonds, including 11 non-H bonds, 1 rotatable bond, 1 seven-membered ring, and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of 4-Tert-butylazepane includes a seven-membered ring and a secondary aliphatic amine . The molecule has an average mass of 155.280 Da and a monoisotopic mass of 155.167404 Da .Aplicaciones Científicas De Investigación

Catalytic Oxidation of 4-tert-butyltoluene

- Application Summary: This compound is used in the selective oxidation process to produce 4-tert-butylbenzaldehyde, a useful intermediate for the production of medicines, agricultural pesticides, and perfumes .

- Methods of Application: The process involves the use of APO-5 zeolites modified with cobalt and other metals, prepared by the hydrothermal method. The oxidation is carried out using tert-butylhydroperoxide (TBHP) as the oxidant .

- Results: CoAPO-5 exhibited higher catalytic activity than the others and showed a maximum conversion of 4-tert-butyltoluene of 15.5% with 73.4% selectivity towards 4-tert-butylbenzaldehyde under the optimized conditions .

Bioactivities of 2,4-Ditert butyl phenol

- Application Summary: This compound, extracted from Plumbago zeylanica, has been investigated for its antifungal, antioxidant, and cancer-fighting properties .

- Methods of Application: The compound was extracted using Ethyl acetate and confirmed through GC–MS analysis. Its fungicidal activity was tested through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells .

- Results: The compound showed promising results against Botrytis cinerea in the agar plate assay. In the cytotoxicity test, it showed an IC50 value of 5 μg/ml against MCF-7 cells .

Propiedades

IUPAC Name |

4-tert-butylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)9-5-4-7-11-8-6-9/h9,11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHPNGGYIWAYMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butylazepane | |

CAS RN |

78813-90-8 |

Source

|

| Record name | 4-tert-butylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)